Home > Products > Screening Compounds P25579 > Benzyl R-(+)-Tolterodine
Benzyl R-(+)-Tolterodine - 848768-06-9

Benzyl R-(+)-Tolterodine

Catalog Number: EVT-1467838
CAS Number: 848768-06-9
Molecular Formula: C29H37NO
Molecular Weight: 415.621
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Tolterodine, chemically named (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, is a chiral molecule primarily recognized in scientific research as a potent and competitive muscarinic receptor antagonist. [, , ] While its pharmaceutical applications are well-documented for treating overactive bladder (OAB) syndrome, this analysis will focus solely on its role as a valuable tool in various scientific research fields.

Overview

Benzyl R-(+)-Tolterodine is a chiral compound derived from tolterodine, a potent muscarinic receptor antagonist primarily used in the treatment of overactive bladder syndrome. The compound is characterized by its specific stereochemistry, which is crucial for its pharmacological activity. Tolterodine acts on muscarinic receptors in the bladder, inhibiting involuntary contractions and thus reducing urinary urgency and incontinence.

Source

Benzyl R-(+)-Tolterodine is synthesized from precursor compounds through various chemical reactions. The synthesis often involves asymmetric methods to ensure the correct stereochemistry is achieved, which is vital for its effectiveness as a medication.

Classification

Benzyl R-(+)-Tolterodine falls under the classification of antimuscarinic agents. It specifically targets the M2 and M3 subtypes of muscarinic receptors, making it effective in managing symptoms associated with overactive bladder conditions.

Synthesis Analysis

Methods

The synthesis of Benzyl R-(+)-Tolterodine can be accomplished through several methodologies, prominently featuring lithiation/borylation followed by protodeboronation. This approach has been detailed in recent studies, highlighting its efficiency and selectivity.

Technical Details

  1. Lithiation/Borylation: This step involves the lithiation of a benzylic carbamate followed by its reaction with a boronic ester. The choice of electron-rich or electron-neutral boronic esters significantly influences the yield and selectivity of the reaction.
  2. Protodeboronation: After forming a tertiary boronic ester, protodeboronation leads to the generation of an olefin, which serves as an intermediate for further transformations.
  3. Final Steps: The synthesis culminates in functional group manipulations that yield Benzyl R-(+)-Tolterodine, often requiring purification to achieve high enantiomeric excess (ee) and yield .
Molecular Structure Analysis

Structure

Benzyl R-(+)-Tolterodine has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its IUPAC name is 2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol, reflecting its intricate arrangement.

Data

  • Chemical Formula: C22H31NO
  • Molecular Weight: Approximately 325.49 g/mol
  • Stereochemistry: The R configuration is critical for its pharmacological activity and was confirmed through various analytical techniques including circular dichroism spectroscopy .
Chemical Reactions Analysis

Reactions

Benzyl R-(+)-Tolterodine undergoes several key chemical reactions during its synthesis:

  1. Lithiation Reaction: Involves the formation of a lithium complex from a benzylic carbamate.
  2. Borylation Reaction: The lithium complex reacts with a boronic ester to form a tertiary boronic ester.
  3. Protodeboronation: Removal of the boron group to yield an olefinic intermediate.
  4. Final Transformations: Subsequent reactions include oxidation and reductive amination to produce the final product .

Technical Details

The optimization of reaction conditions, such as solvent choice and temperature, plays a crucial role in maximizing yield and enantioselectivity throughout these processes.

Mechanism of Action

Process

Benzyl R-(+)-Tolterodine functions as a competitive antagonist at muscarinic acetylcholine receptors (specifically M2 and M3 subtypes). By binding to these receptors, it inhibits acetylcholine's action, leading to reduced bladder contractions.

Data

  • Target Receptors: Muscarinic acetylcholine receptors (M1-M5)
  • Effects: Decreased detrusor pressure and increased residual urine volume are observed following administration, reflecting its antimuscarinic properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Melting Point: Specific melting points can vary based on purity but are typically around 100 °C or higher depending on formulation.

Relevant analyses include spectroscopic techniques (NMR, IR) that confirm structural integrity and purity .

Applications

Scientific Uses

Benzyl R-(+)-Tolterodine is primarily used in pharmaceutical formulations aimed at treating overactive bladder syndrome. Its selectivity for muscarinic receptors makes it a valuable agent in managing urinary disorders, contributing significantly to patient quality of life.

Introduction to Benzyl R-(+)-Tolterodine

Chemical Identity and Stereochemical Significance

Benzyl R-(+)-Tolterodine, chemically designated as (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, is a chiral benzyl-protected precursor in the synthesis of the active pharmaceutical ingredient (R)-tolterodine. Its molecular formula is C₂₉H₃₇NO, with a molecular weight of 415.6 g/mol [5]. The compound features a stereogenic center at the carbon bearing the propan-1-amine substituent, adopting an R-configuration. This absolute configuration was unambiguously established through X-ray crystallography of the related l-tartrate salt and reinforced by circular dichroism (CD) spectroscopy studies [9]. The stereochemistry is critical, as the R-enantiomer exhibits significantly higher pharmacological activity than its S-counterpart due to optimized spatial interactions with muscarinic receptors [9].

Table 1: Chemical Identity of Benzyl R-(+)-Tolterodine

PropertyValue
Systematic Name(R)-3-(2-(Benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
CAS Number848768-06-9
Molecular FormulaC₂₉H₃₇NO
Molecular Weight415.6 g/mol
StereochemistryR-configuration at chiral center
Key Functional GroupsBenzyl ether, tertiary amine, alkylphenyl backbone
Role in SynthesisSynthetic intermediate for (R)-tolterodine

Historical Development of Tolterodine as a Therapeutic Agent

Tolterodine emerged in the late 1990s as a breakthrough treatment for overactive bladder (OAB), addressing limitations of first-generation antimuscarinics like oxybutynin. While oxybutynin demonstrated efficacy, its non-selective muscarinic receptor binding caused high rates of dry mouth (up to 70%) and cognitive side effects due to blood-brain barrier penetration [4] [6]. Tolterodine was specifically engineered to enhance bladder selectivity through metabolic activation. Its design leveraged the discovery that the active metabolite PNU-200577 (5-hydroxymethyltolterodine) contributed significantly to therapeutic effects while exhibiting reduced affinity for salivary gland receptors [2].

Tolterodine's development timeline highlights key milestones:

  • 1997: Preclinical data demonstrated tolterodine's competitive antagonism of bladder muscarinic receptors and in vivo selectivity (bladder vs. salivary glands) [2].
  • 1998: FDA approval of racemic tolterodine tartrate (Detrol®), with clinical trials confirming comparable efficacy to oxybutynin but 30% lower dry mouth incidence [3] [8].
  • Early 2000s: Introduction of enantiomerically pure (R)-tolterodine formulations, capitalizing on the 20-fold higher receptor affinity of the R-enantiomer over the S-form [9].

Table 2: Evolution of Tolterodine-Based Therapeutics

YearDevelopment PhaseKey Advancement
1997Preclinical ResearchIdentification of bladder-selective antagonism and role of PNU-200577 metabolite [2]
1998Clinical Approval (Racemate)Launch of racemic tolterodine for OAB; improved side-effect profile vs. oxybutynin [3]
2000sEnantiopure OptimizationShift to (R)-tolterodine formulations maximizing efficacy/receptor affinity [9]
PresentProcess ChemistryBenzyl R-(+)-Tolterodine as critical chiral synthon in GMP manufacturing [5]

Role of Chirality in Muscarinic Receptor Antagonism

Chirality governs tolterodine's pharmacodynamic profile. The R-enantiomer binds muscarinic receptors (M₁–M₅ subtypes) with significantly higher affinity than the S-enantiomer due to optimal three-dimensional alignment with the orthosteric binding site. Specifically, the R-configuration positions the diisopropylamino group and phenyl rings to form key hydrophobic interactions with transmembrane domains of M₃ receptors, which mediate bladder contraction [7] [9].

Metabolic chirality further refines selectivity:

  • Hepatic Processing: CYP2D6 oxidizes (R)-tolterodine to its active metabolite (R)-5-hydroxymethyltolterodine (PNU-200577), which exhibits equipotent receptor antagonism [2] [3].
  • Bladder Selectivity Mechanism: Both (R)-tolterodine and PNU-200577 show functional selectivity for bladder tissue over salivary glands in vivo. This arises not from subtype specificity (both inhibit M₂/M₃), but from tissue-dependent differences in receptor reserve and signaling dynamics. Bladder smooth muscle requires near-complete receptor blockade for contraction inhibition, whereas salivary glands respond partially to residual acetylcholine signaling, permitting lower dry mouth incidence [2] [6].

Table 3: Stereochemical Influence on Receptor Binding Affinity

CompoundRelative Binding Affinity (vs. R-Tolterodine)Primary Metabolic Pathway
(R)-Tolterodine1.0 (Reference)CYP2D6 hydroxylation → PNU-200577
(S)-Tolterodine0.05Non-productive dealkylation
(R)-PNU-2005770.9–1.1Glucuronidation
Benzyl R-(+)-TolterodineNot pharmacologically activeDebenzylation → (R)-tolterodine

Benzyl R-(+)-Tolterodine serves as a chiral auxiliary in synthesis. Its benzyl group protects the phenolic oxygen during manufacturing, and is catalytically removed (e.g., via hydrogenolysis) to yield enantiopure (R)-tolterodine [5]. This intermediate enables stringent control over stereochemical purity—critical given regulatory requirements for enantiopure drugs [9].

Properties

CAS Number

848768-06-9

Product Name

Benzyl R-(+)-Tolterodine

IUPAC Name

(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

Molecular Formula

C29H37NO

Molecular Weight

415.621

InChI

InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1

InChI Key

DKVFUIQWDZMTOU-HHHXNRCGSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3

Synonyms

(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.